molecular formula C7H5N5O3 B14062094 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide

7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide

Katalognummer: B14062094
Molekulargewicht: 207.15 g/mol
InChI-Schlüssel: PHHMEVWJJAMNFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide is a chemical compound with the molecular formula C7H7N5O3 and a molecular weight of 209.16 g/mol . It is known for its unique structure, which includes a benzotriazine ring substituted with a nitro group and an amine oxide. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide typically involves the nitration of 1,2,4-benzotriazin-3-amine followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and hydrogen peroxide or other oxidizing agents for the oxidation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and amine oxide functionalities play crucial roles in its reactivity and biological activities. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, potentially causing antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide include:

Eigenschaften

Molekularformel

C7H5N5O3

Molekulargewicht

207.15 g/mol

IUPAC-Name

7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C7H5N5O3/c8-7-9-5-2-1-4(12(14)15)3-6(5)11(13)10-7/h1-3H,(H2,8,9,10)

InChI-Schlüssel

PHHMEVWJJAMNFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])[N+](=NC(=N2)N)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.